molecular formula C15H24BNO4 B13044458 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL

2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL

Cat. No.: B13044458
M. Wt: 293.17 g/mol
InChI Key: WPACATWOTULMBH-UHFFFAOYSA-N
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Description

2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL is an organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry. Boronic esters are known for their stability and versatility in various chemical transformations, making them valuable intermediates in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction conditions often include the presence of a palladium catalyst to facilitate the formation of the boronic ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while hydroboration yields organoboranes.

Scientific Research Applications

2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism by which 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved often include the formation of boronate complexes, which can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL apart is its specific structure, which combines a pyridine ring with a boronic ester. This unique combination enhances its reactivity and makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry.

Properties

Molecular Formula

C15H24BNO4

Molecular Weight

293.17 g/mol

IUPAC Name

2-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-2-ol

InChI

InChI=1S/C15H24BNO4/c1-13(2,18)10-19-12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-9,18H,10H2,1-6H3

InChI Key

WPACATWOTULMBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(C)(C)O

Origin of Product

United States

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